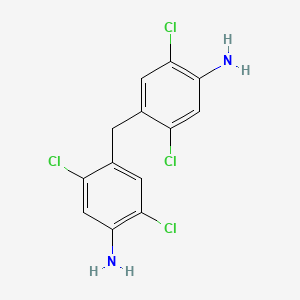
Benzenamine, 4,4'-methylenebis(2,5-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-methylenebis(2,5-dichloro-): is an organic compound with the molecular formula C₁₃H₁₂Cl₂N₂. It is a derivative of benzenamine, where two benzenamine molecules are linked by a methylene bridge, and each benzenamine ring is substituted with chlorine atoms at the 2 and 5 positions. This compound is known for its applications in various industrial processes and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-methylenebis(2,5-dichloro-) typically involves the reaction of 2,5-dichlorobenzenamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two benzenamine molecules. The general reaction can be represented as follows:
2C₆H₃Cl₂NH₂+CH₂O→C₁₃H₁₂Cl₂N₂+H₂O
Industrial Production Methods: In industrial settings, the production of Benzenamine, 4,4’-methylenebis(2,5-dichloro-) is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically catalyzed by an acid such as hydrochloric acid or sulfuric acid. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, 4,4’-methylenebis(2,5-dichloro-) can undergo oxidation reactions to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-methylenebis(2,5-dichloro-) has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polyurethane foams, elastomers, and coatings due to its ability to act as a curing agent.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-methylenebis(2,5-dichloro-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of cell death.
Comparación Con Compuestos Similares
Benzenamine, 4,4’-methylenebis(2-chloro-): Similar structure but with fewer chlorine substituents.
Benzenamine, 4,4’-methylenebis(2,6-dichloro-): Similar structure but with chlorine substituents at different positions.
Benzenamine, 4,4’-methylenebis(2-fluoro-): Similar structure but with fluorine substituents instead of chlorine.
Uniqueness: Benzenamine, 4,4’-methylenebis(2,5-dichloro-) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 2 and 5 positions enhances its reactivity and makes it suitable for specific industrial applications, such as in the production of high-performance polymers and coatings.
Propiedades
Número CAS |
10586-68-2 |
|---|---|
Fórmula molecular |
C13H10Cl4N2 |
Peso molecular |
336.0 g/mol |
Nombre IUPAC |
4-[(4-amino-2,5-dichlorophenyl)methyl]-2,5-dichloroaniline |
InChI |
InChI=1S/C13H10Cl4N2/c14-8-4-12(18)10(16)2-6(8)1-7-3-11(17)13(19)5-9(7)15/h2-5H,1,18-19H2 |
Clave InChI |
XIBDNYHTUNJEKH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)N)Cl)CC2=CC(=C(C=C2Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


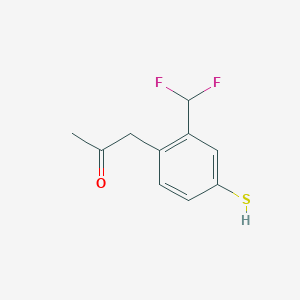
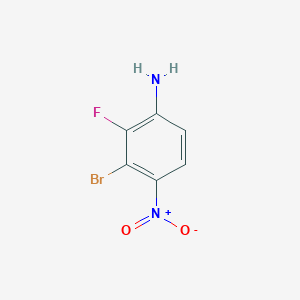

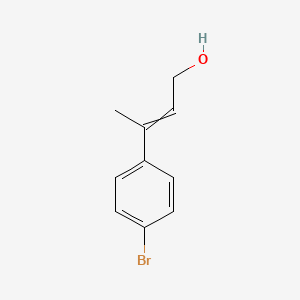
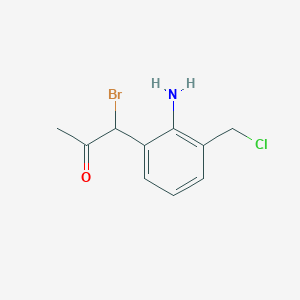




![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
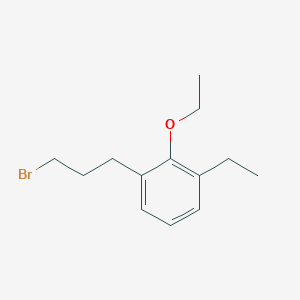
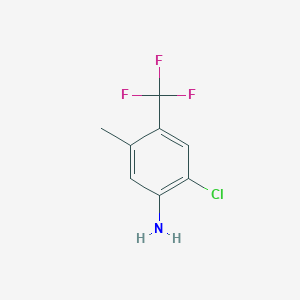

![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)
